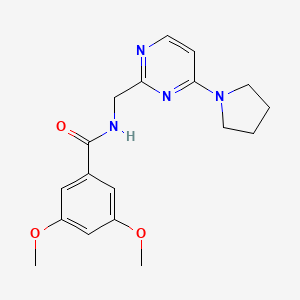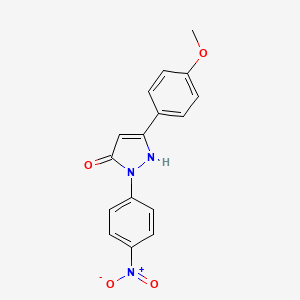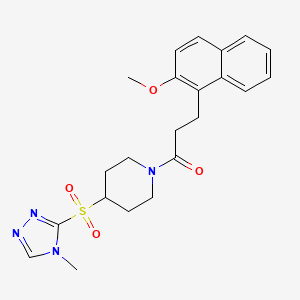
3-(2-methoxynaphthalen-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxynaphthalen-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymorphism Control in Drug Development
The control of polymorphism is critical in drug development, as it affects the drug's physical properties, stability, and bioavailability. The compound ASP3026, which shares structural similarities with the given chemical, showcases the importance of controlling polymorphism. Research has identified multiple polymorphs of ASP3026, with studies focusing on optimizing the crystallization process to obtain the most stable polymorph for solid formulations. This involves understanding the influence of crystallization parameters, such as temperature and solvent, on the nucleation of different polymorphs. The ability to selectively obtain specific polymorphs through temperature control highlights the compound's utility in designing drugs with desired physical characteristics (Takeguchi et al., 2015).
Antiproliferative Activity and Receptor Binding
The compound's structural analogs demonstrate significant biological activities, including antiproliferative effects and selective binding to receptors. For instance, derivatives have shown potent ligand activities for the sigma(1) receptor, with certain methyl-substituted piperidine rings enhancing affinity and selectivity. These findings suggest the compound's potential in tumor research and therapy, where selective receptor targeting can lead to more effective treatments with fewer side effects (Berardi et al., 2005).
Fluorescence-Tagged Ligands for Receptor Identification
In the realm of receptor research, the synthesis of fluorescence-tagged ligands based on piperidine derivatives provides tools for identifying and understanding binding sites on receptors. These compounds, exhibiting high affinities for the histamine H3 receptor, serve as powerful probes in receptor localization and function studies, facilitating the exploration of receptor-ligand interactions in biological systems (Amon et al., 2007).
Polymorph Stability and Drug Formulation
Further research into the thermodynamic stability of polymorphs, like those of ASP3026, provides insights into the most stable forms at ambient temperature, crucial for drug formulation and manufacturing. Understanding the mutual monotropic and enantiotropic relationships between polymorphs aids in the selective crystallization and design of solid drug formulations, ensuring drug efficacy and stability (Takeguchi et al., 2015).
特性
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-25-15-23-24-22(25)31(28,29)17-11-13-26(14-12-17)21(27)10-8-19-18-6-4-3-5-16(18)7-9-20(19)30-2/h3-7,9,15,17H,8,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYALOFRQETZNIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=C(C=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


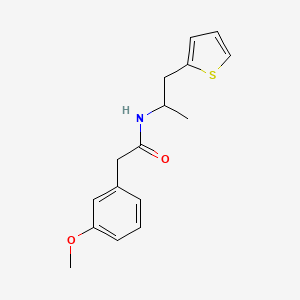

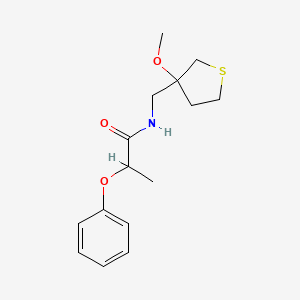

![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B2397292.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2397293.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)
